1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in pain signaling pathways. EMA401 has shown promising results in preclinical studies and early-phase clinical trials, suggesting that it may have potential as a new treatment option for chronic pain.
Mécanisme D'action
1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide is a selective antagonist of the AT2R, which is involved in pain signaling pathways. The AT2R is expressed in sensory neurons and is upregulated in response to nerve injury or inflammation. By blocking the AT2R, this compound reduces the activity of pain signaling pathways, leading to a reduction in chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behavior in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, this compound has been shown to improve quality of life in animal models, suggesting that it may have potential as a new treatment option for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide is its selectivity for the AT2R, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing, which may limit its use in clinical settings.
Orientations Futures
There are several areas of future research that could be pursued to further investigate the potential of 1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide as a treatment for chronic pain. These include:
1. Investigating the efficacy of this compound in larger clinical trials, including trials in specific patient populations (e.g. neuropathic pain, inflammatory pain, cancer pain).
2. Developing more potent and longer-lasting analogs of this compound that may have improved efficacy and pharmacokinetic properties.
3. Investigating the mechanisms of action of this compound in more detail, including its effects on pain signaling pathways and its interactions with other receptors and signaling molecules.
4. Investigating the potential of this compound for the treatment of other conditions, such as anxiety and depression, which are often comorbid with chronic pain.
In conclusion, this compound is a promising new drug candidate for the treatment of chronic pain. Its selectivity for the AT2R and its demonstrated efficacy in preclinical and early-phase clinical trials suggest that it may have potential as a new treatment option for patients suffering from chronic pain. However, further research is needed to fully understand its mechanisms of action and to optimize its efficacy and pharmacokinetic properties.
Applications De Recherche Scientifique
1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, this compound has been shown to reduce pain behavior and improve quality of life in animal models. Early-phase clinical trials in humans have also shown promising results, with this compound demonstrating efficacy in reducing chronic neuropathic pain.
Propriétés
IUPAC Name |
1-ethyl-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-3-22-13-16(12-19-22)29(25,26)20-14-8-10-15(11-9-14)28(23,24)21-17-6-4-5-7-18(17)27-2/h4-13,20-21H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTAJSCDYYAFPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.